7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is carried out under specific conditions to ensure regioselectivity and high yield .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to facilitate the reaction. This method is catalyst-free and additive-free, making it an eco-friendly approach . The reaction involves enaminonitriles and benzohydrazides, leading to the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and condensation .
Chemical Reactions Analysis
Types of Reactions
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as:
- 1,2,4-triazolo[1,5-a]pyrimidin-7-ones
- 5-phenyl-1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
What sets 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine apart is its unique structural features, such as the presence of a methylcyclopropyl group, which can influence its biological activity and chemical reactivity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H15N5 |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
7-(1-methylcyclopropyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N5/c1-9(3-4-9)6-2-5-11-8-12-7(10)13-14(6)8/h6H,2-5H2,1H3,(H3,10,11,12,13) |
InChI Key |
LCFZIQPAZYOFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CCNC3=NC(=NN23)N |
Origin of Product |
United States |
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